molecular formula C12H17N3 B1490989 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-48-9

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490989
CAS No.: 2098010-48-9
M. Wt: 203.28 g/mol
InChI Key: RYQSLYFHAMWVKV-UHFFFAOYSA-N
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Description

6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole (CAS 2098010-48-9) is a high-value chemical building block belonging to the imidazo[1,2-b]pyrazole class of fused heterocycles. This scaffold is recognized in medicinal chemistry as a privileged structure for the development of protein kinase inhibitors (PKIs), which are pivotal in targeted cancer therapy . The compound's molecular framework is particularly investigated for its potential to interact with the ATP-binding site of various kinase targets, including those within the MAPK/ERK pathway . Its structural features, including the cyclopentyl and ethyl substituents, are strategically valuable for optimizing binding affinity and selectivity during drug discovery efforts . This reagent serves as a key synthetic intermediate for researchers developing novel therapeutic agents against cancers and inflammatory diseases . Studies on related imidazo-pyrazole analogs have demonstrated their efficacy as multi-target agents, capable of inhibiting critical cellular processes such as human platelet aggregation, ROS production, and the phosphorylation of p38 MAPK, which are pathways intimately linked to angiogenesis, inflammation, and tumor progression . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block to explore new chemical space in multi-target kinase inhibitor design, leveraging its core structure to develop potential anti-angiogenic and anti-proliferative compounds . Chemical Data: • CAS Number: 2098010-48-9 • Molecular Formula: C 12 H 17 N 3 • Molecular Weight: 203.28 g/mol • SMILES: CCN1C2N(C=C1)N=C(C3CCCC3)C=2

Properties

IUPAC Name

6-cyclopentyl-1-ethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-14-7-8-15-12(14)9-11(13-15)10-5-3-4-6-10/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQSLYFHAMWVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves several steps, including the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method involves a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These reactions are typically followed by trapping reactions with various electrophiles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal amides, electrophiles, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Potential Lead Compound for Drug Discovery

6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is recognized as a promising lead compound in drug discovery. Its derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Research indicates that this compound may inhibit signaling pathways associated with inflammation, making it a candidate for developing anti-inflammatory drugs.
  • Anti-cancer Activity : Studies have shown that derivatives can inhibit cellular proliferation in various cancer cell lines. The mechanism often involves modulation of intracellular signaling pathways, particularly those related to cell survival and apoptosis .

Mechanism of Action

The compound's mechanism of action primarily involves:

  • Inhibition of Enzymes : It has been shown to inhibit enzymes involved in critical signaling pathways, such as kinases and G-protein coupled receptors, which are pivotal in cancer and autoimmune diseases .
  • Modulation of Reactive Oxygen Species (ROS) : The interaction with enzymes in the hexose monophosphate shunt pathway suggests that it may influence ROS production, which is crucial for various cellular processes .

Material Science

Applications in Chemical Research

In addition to its biological relevance, this compound has applications in material science. Its unique structure allows for:

  • Functionalization : The compound can undergo selective functionalization to create new materials with specific properties. For instance, it can be modified to develop push-pull dyes, which have applications in organic electronics and photonic devices .
  • Synthesis of Complex Organic Compounds : As a building block, it serves as a precursor for synthesizing more complex organic compounds used in various industrial applications .

Case Studies

Several studies highlight the applications and potential of this compound:

  • Anti-Tubercular Activity : In vitro evaluations have shown that derivatives exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. The most potent derivatives demonstrated MIC values as low as 0.05 μg/mL .
  • Inhibition of Platelet Aggregation : Research has indicated that certain derivatives effectively inhibit human platelet aggregation and ROS production, showcasing their potential in treating cardiovascular diseases .
  • Development of Dual-action Agents : A comprehensive study on imidazo[1,2-b]pyrazole derivatives revealed their potential as dual-action agents against cancer and inflammation. The study emphasized the importance of modifying the imidazo scaffold to enhance biological activity .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnti-inflammatory and anti-cancer drug developmentTargeting disease pathways
Material ScienceSynthesis of complex organic compounds and functionalizationDevelopment of new materials with tailored properties
Chemical ResearchBuilding block for dyes and pigmentsIndustrial applications

Mechanism of Action

The mechanism of action of 6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The imidazo[1,2-b]pyrazole core is shared across analogues, but substituent variations at positions 1, 2, 6, and 7 dictate pharmacological and physicochemical profiles:

Compound Name Substituents (Position) Key Structural Features
6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole 1-Ethyl, 6-cyclopentyl Bulky cyclopentyl enhances lipophilicity
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate 2-Phenyl, 6-methylsulfanyl, 7-ethyl carboxylate Electron-withdrawing groups improve crystallinity
1H-Imidazo[1,2-b]pyrazole analogue of pruvanserin 1-Ethyl, 6-substituted (non-indole) Replaces indole with imidazo[1,2-b]pyrazole
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 1-Chloroethyl, 6-cyclopropyl Chloroethyl introduces potential toxicity

Key Observations :

  • Cyclopentyl vs.
  • Ethyl vs. Chloroethyl : The ethyl group is less reactive than chloroethyl, which may reduce toxicity risks .

Physicochemical Properties

Imidazo[1,2-b]pyrazole derivatives exhibit tunable solubility and lipophilicity:

Compound logD Aqueous Solubility pKa
This compound (Predicted) ~3.5 Moderate ~7.3 (NH deprotonation)
Pruvanserin (Indole-based) 4.1 Low 6.4 (piperazine NH)
Pruvanserin Imidazo[1,2-b]pyrazole analogue 3.2 High 7.3 (core NH)
Ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylate N/A Low (crystalline) N/A

Key Findings :

  • The imidazo[1,2-b]pyrazole core reduces logD by ~0.9 units compared to indole, significantly improving solubility .
  • The pKa of the core NH (7.3) suggests partial deprotonation at physiological pH, enhancing solubility and possibly altering receptor binding .

Anti-Inflammatory and Immunomodulatory Effects

  • COX-2 Inhibitors: Imidazo[1,2-b]pyrazole derivatives show COX-2 selectivity, with immunomodulatory effects linked to substituent bulk and electronic effects .

Serotonin Receptor Antagonism

  • The pruvanserin analogue demonstrates that imidazo[1,2-b]pyrazoles retain 5-HT2A receptor affinity while improving solubility, a critical factor for CNS drug development .

Biological Activity

6-Cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₄. Its unique structural features include:

  • Imidazo[1,2-b]pyrazole core : This bicyclic structure is known for its relevance in drug development.
  • Cyclopentyl group : Located at the 6-position, this group enhances the compound's structural diversity and biological activity.

The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration .

Synthesis

The synthesis of this compound typically involves several steps:

  • Br/Mg-exchange reaction .
  • Regioselective magnesiations and zincations using specific bases.

This multi-step process allows for the modification of the compound's structure to enhance its biological properties .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anti-inflammatory Properties

Studies have shown that derivatives of this compound possess anti-inflammatory effects. For instance, compounds related to the imidazo[1,2-b]pyrazole scaffold have demonstrated efficacy in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and spleen tyrosine kinase (SYK) .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research suggests that it may inhibit cell proliferation by targeting specific kinases involved in cancer signaling pathways. For example, studies have reported that imidazo[1,2-b]pyrazoles can modulate pathways relevant to tumor growth and survival .

The specific mechanisms through which this compound exerts its biological effects often involve:

  • Inhibition of key enzymes : Such as kinases and phosphatases that play crucial roles in signal transduction.
  • Modulation of intracellular signaling pathways : Affecting cellular functions like proliferation and apoptosis .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureKey FeaturesBiological Activity
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazoleStructureSimilar bicyclic structure but with a cyclobutyl groupPotential anti-inflammatory effects
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazoleStructureContains a methyl group instead of an ethyl groupVaries in biological activity compared to cyclopentyl derivative
6-Cyclopentyl-1-ethyl-7-carboxamideStructureFeatures a carboxamide group at the 7-positionInvestigated for anticancer properties

This table illustrates how variations in structural features can influence the biological activities of related compounds .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazo[1,2-b]pyrazoles:

  • A study demonstrated that specific derivatives exhibited IC50 values in the nanomolar range against key inflammatory mediators such as IL-17 and TNFα .
  • Another investigation reported on the inhibition of cell proliferation in various cancer cell lines by targeting specific kinases associated with tumor growth .

Q & A

Q. What approaches assess selectivity against off-target proteins?

  • Methodological Answer : Selectivity profiling uses:
  • Kinase panels (e.g., Eurofins DiscoverX): Screen 100+ kinases to calculate selectivity scores .
  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by thermal denaturation shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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